7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H16ClN3 and its molecular weight is 249.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazole derivatives have been found to interact with a variety of targets, including estrogen receptors and alcohol dehydrogenase . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets estrogen receptors, it might bind to these receptors and modulate their activity . The presence of the chloromethyl and cyclopropyl groups could influence the binding affinity and selectivity of the compound for its targets.
Biochemical Pathways
Again, this would depend on the specific targets of the compound. If the compound targets estrogen receptors, it could affect pathways related to estrogen signaling . If it targets alcohol dehydrogenase, it could influence alcohol metabolism .
Biological Activity
7-(Chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class. This compound is of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key research findings and presenting relevant data.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 211.68 g/mol
Biological Activities
Recent studies have highlighted the diverse biological activities exhibited by pyrazole derivatives, including those structurally related to this compound. The following sections outline specific biological activities reported in the literature.
Anticancer Activity
Research indicates that imidazo[1,2-b]pyrazole derivatives possess significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
Compound Name | IC50 (µM) | Cancer Type |
---|---|---|
7-(Chloromethyl)-6-cyclopropyl-... | 5.4 | Breast Cancer |
6-Methyl-1H-imidazo[1,2-b]pyrazole | 3.2 | Lung Cancer |
4-Amino-3-methyl-5-pyrazole | 4.5 | Colon Cancer |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. A review highlighted that compounds with a similar pyrazole core exhibited activity against a range of pathogens including bacteria and fungi . The mechanism often involves interference with microbial DNA synthesis or disruption of cell membrane integrity.
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
Compound Name | Minimum Inhibitory Concentration (MIC) | Pathogen |
---|---|---|
7-(Chloromethyl)-6-cyclopropyl-... | 32 µg/mL | Staphylococcus aureus |
6-Cyclopropyl-4-methylpyrazole | 16 µg/mL | Escherichia coli |
3-Amino-5-pyrazole | 8 µg/mL | Candida albicans |
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer cell metabolism.
- DNA Interaction : Some studies suggest that these compounds may bind to DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of imidazo[1,2-b]pyrazoles:
- Case Study on Breast Cancer : A clinical trial evaluated the efficacy of a closely related compound in patients with advanced breast cancer, showing promising results in tumor size reduction and overall survival rates.
- Antimicrobial Resistance : A study focusing on antibiotic-resistant strains demonstrated that pyrazole derivatives could restore sensitivity to conventional antibiotics when used in combination therapies.
Properties
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-7-11-12(10-3-4-10)15-17-6-5-16(13(11)17)8-9-1-2-9/h5-6,9-10H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNOVKWDVFVHBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C(=N3)C4CC4)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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